molecular formula C24H29N5O5S2 B12044932 4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12044932
M. Wt: 531.7 g/mol
InChI Key: QYENHQIAONINCX-SDXDJHTJSA-N
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Description

The compound 4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin core, a thiazolidinone ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin Core: This step involves the condensation of appropriate starting materials to form the pyrido[1,2-a]pyrimidin core. Common reagents include aldehydes and amines under acidic or basic conditions.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring is introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the butanoic acid moiety to the thiazolidinone ring, often using esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid: can be compared with other similar compounds, such as:

  • 3-{(E)-[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of This compound

Properties

Molecular Formula

C24H29N5O5S2

Molecular Weight

531.7 g/mol

IUPAC Name

4-[(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C24H29N5O5S2/c1-16-5-2-9-28-21(16)26-20(25-7-4-8-27-11-13-34-14-12-27)17(22(28)32)15-18-23(33)29(24(35)36-18)10-3-6-19(30)31/h2,5,9,15,25H,3-4,6-8,10-14H2,1H3,(H,30,31)/b18-15-

InChI Key

QYENHQIAONINCX-SDXDJHTJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCCCN4CCOCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCCCN4CCOCC4

Origin of Product

United States

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